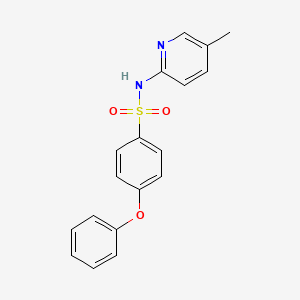![molecular formula C11H15NO4S B14194041 S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine CAS No. 832151-77-6](/img/structure/B14194041.png)
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine is a chemical compound that features a cysteine moiety linked to a phenyl ring substituted with two hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine typically involves the reaction of L-cysteine with 2,5-bis(hydroxymethyl)benzaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions may include a solvent such as ethanol or water, and the reaction temperature is usually maintained at room temperature or slightly elevated to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2,5-bis(formyl)phenyl-L-cysteine or 2,5-bis(carboxyl)phenyl-L-cysteine.
Reduction: Formation of 2,5-bis(hydroxymethyl)phenyl-L-cysteine derivatives with reduced functional groups.
Substitution: Formation of substituted phenyl-L-cysteine derivatives.
科学的研究の応用
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups and the cysteine moiety play crucial roles in these interactions, facilitating binding and modulation of biological pathways. The compound may exert its effects through redox reactions, covalent modifications, or allosteric regulation of target proteins.
類似化合物との比較
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A furan derivative with similar hydroxymethyl groups.
2,5-Bis(hydroxymethyl)benzaldehyde: A benzaldehyde derivative with hydroxymethyl groups.
L-Cysteine: An amino acid with a thiol group, similar to the cysteine moiety in the compound.
Uniqueness
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine is unique due to the combination of the phenyl ring with hydroxymethyl groups and the L-cysteine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
特性
CAS番号 |
832151-77-6 |
|---|---|
分子式 |
C11H15NO4S |
分子量 |
257.31 g/mol |
IUPAC名 |
(2R)-2-amino-3-[2,5-bis(hydroxymethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO4S/c12-9(11(15)16)6-17-10-3-7(4-13)1-2-8(10)5-14/h1-3,9,13-14H,4-6,12H2,(H,15,16)/t9-/m0/s1 |
InChIキー |
NBXWNFCUZHHFNT-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=C(C=C1CO)SC[C@@H](C(=O)O)N)CO |
正規SMILES |
C1=CC(=C(C=C1CO)SCC(C(=O)O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


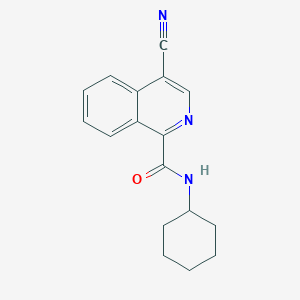
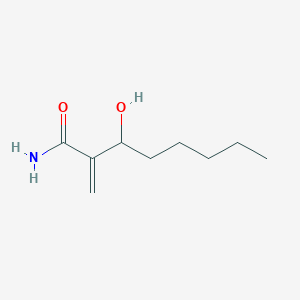
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
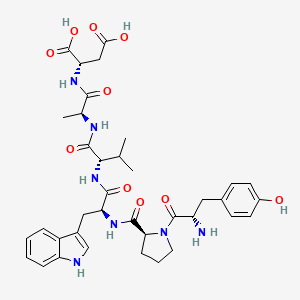

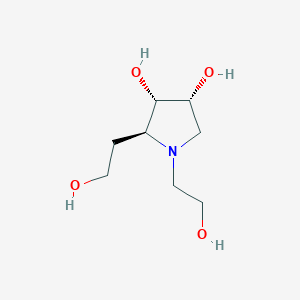
![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione](/img/structure/B14194002.png)
![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)

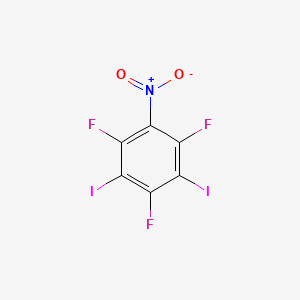
![4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-](/img/structure/B14194017.png)
